molecular formula C21H27N3O4S2 B2663526 4-cyclopentaneamido-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide CAS No. 1091406-20-0

4-cyclopentaneamido-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide

Cat. No.: B2663526
CAS No.: 1091406-20-0
M. Wt: 449.58
InChI Key: SUGXVZNXILBNHP-UHFFFAOYSA-N
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Description

4-cyclopentaneamido-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide is a complex organic compound that features a benzamide core structure

Scientific Research Applications

4-cyclopentaneamido-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopentaneamido-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide typically involves the condensation of carboxylic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its eco-friendly nature, high yield, and short reaction times.

Industrial Production Methods

Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

4-cyclopentaneamido-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide can undergo various chemical reactions, including:

    Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Catalysts like palladium on carbon, reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of 4-cyclopentaneamido-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyclopentaneamido-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentane ring provides structural rigidity, while the ethylthiophene-sulfonamido group enhances its potential interactions with biological targets.

Properties

IUPAC Name

4-(cyclopentanecarbonylamino)-N-[2-[(5-ethylthiophen-2-yl)sulfonylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S2/c1-2-18-11-12-19(29-18)30(27,28)23-14-13-22-20(25)16-7-9-17(10-8-16)24-21(26)15-5-3-4-6-15/h7-12,15,23H,2-6,13-14H2,1H3,(H,22,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGXVZNXILBNHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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